(4-Methoxyphenyl)(3-methoxythiophen-2-yl)methanone

Friedel-Crafts acylation thiophene derivatization process chemistry yield optimization

Scaling SGLT2 inhibitor synthesis without the 3-methoxy handle forces protection/deprotection rework and low yields. This compound directly supports the Sanofi process route. • 94% isolated yield in Friedel-Crafts acylation; crystalline solid (m.p. 98-99°C) for reproducible quality. • 3-Methoxy group enables selective BBr₃ demethylation to the essential 3-hydroxythiophene coupling partner. • Orthogonal handles allow late-stage O-alkylation, glycosylation, or sulfonylation without redesign. Patent precedent simplifies CMC regulatory filings.

Molecular Formula C13H12O3S
Molecular Weight 248.3 g/mol
CAS No. 647833-69-0
Cat. No. B1603691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methoxyphenyl)(3-methoxythiophen-2-yl)methanone
CAS647833-69-0
Molecular FormulaC13H12O3S
Molecular Weight248.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)C2=C(C=CS2)OC
InChIInChI=1S/C13H12O3S/c1-15-10-5-3-9(4-6-10)12(14)13-11(16-2)7-8-17-13/h3-8H,1-2H3
InChIKeyBTUPEJTUQDUUKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Methoxyphenyl)(3-methoxythiophen-2-yl)methanone – Provenance and Baseline Identity


(4-Methoxyphenyl)(3-methoxythiophen-2-yl)methanone (CAS 647833-69-0, MW 248.30, C13H12O3S) is a substituted diaryl ketone featuring a 4-methoxyphenyl moiety and a 3-methoxythiophen-2-yl group connected through a central carbonyl. It is formally classified as a thiophene-containing aryl ketone building block . The compound is prominently disclosed as a key intermediate in Sanofi-Aventis patents for the industrial synthesis of thiophene-glycoside derivatives, a class of SGLT2 inhibitors investigated for type 1 and type 2 diabetes [1]. Its structural distinction lies in the simultaneous presence of methoxy substituents on both the phenyl ring (para position) and the thiophene ring (3-position), with the thiophene linked at the 2-position to the carbonyl .

(4-Methoxyphenyl)(3-methoxythiophen-2-yl)methanone – Why Analogs Cannot Substitute


In-class aryl thiophene ketones such as (4-methoxyphenyl)(thiophen-2-yl)methanone (CAS 4160-63-8) or (4-methoxyphenyl)(3-thienyl)methanone (CAS 5064-00-6) lack the 3-methoxy substituent on the thiophene ring that is essential for the subsequent selective demethylation step required in the Sanofi glycoside synthesis pathway [1]. This 3-methoxy group serves as a latent hydroxyl handle; its removal via boron tribromide treatment generates the 3-hydroxythiophene intermediate, which is the actual coupling partner for downstream glycosylation [1]. Without this substituent, the entire synthetic route to the target thiophene glycoside is blocked. Furthermore, the 2-thienyl regioisomer (versus the 3-thienyl analog) positions the carbonyl and the 3-methoxy group in the spatial arrangement needed for the Friedel-Crafts acylation to proceed with high regioselectivity and yield [1]. Substituting with a non-methoxylated or regioisomeric analog would necessitate a complete redesign of the synthesis route, introducing additional protection/deprotection steps, lower overall yields, and inconsistent impurity profiles .

(4-Methoxyphenyl)(3-methoxythiophen-2-yl)methanone – Quantitative Evidence vs. Analogs


Friedel-Crafts Acylation Yield Advantage

In the Sanofi patent process, (4-Methoxyphenyl)(3-methoxythiophen-2-yl)methanone is synthesized via SnCl₄-catalyzed Friedel-Crafts acylation of 3-methoxythiophene with p-anisoyl chloride, yielding 94% isolated product after crystallization from heptane [1]. This yield is notably higher than the reported yields for the direct non-methoxylated analog (4-methoxyphenyl)(thiophen-2-yl)methanone (CAS 4160-63-8), where typical Friedel-Crafts acylation of unsubstituted thiophene with p-anisoyl chloride under comparable Lewis acid conditions yields approximately 60-75% due to competing 2,5-disubstitution and oligomerization side reactions . The 3-methoxy substituent on the thiophene ring electronically deactivates the 5-position, directing electrophilic substitution exclusively to the 2-position and suppressing by-product formation.

Friedel-Crafts acylation thiophene derivatization process chemistry yield optimization

Crystallinity and Melting Point Advantage

The title compound crystallizes as a pale yellow solid with a sharp melting point of 98-99°C [1]. In contrast, the non-methoxylated analog (4-methoxyphenyl)(thiophen-2-yl)methanone (CAS 4160-63-8) has a reported melting point of 73-76°C , while the 3-thienyl regioisomer (CAS 5064-00-6) is frequently described as a low-melting solid or oil at ambient temperature that requires chromatographic purification . The higher and sharper melting point of the title compound is a direct consequence of the additional 3-methoxy group on the thiophene ring, which increases molecular weight and enhances crystal lattice packing. This property allows purity to be upgraded to >98% via simple recrystallization from heptane, whereas analogs often require column chromatography, which is impractical at scale.

solid-state characterization purification by crystallization purity specification

Regioselective Demethylation to Hydroxy Intermediate

In the Sanofi patent, treatment of (4-Methoxyphenyl)(3-methoxythiophen-2-yl)methanone with BBr₃ (1.86 parts by weight per 1.84 parts substrate) in CH₂Cl₂ at 0-5°C selectively cleaves only the thiophene 3-methoxy group, yielding (3-hydroxythiophen-2-yl)-(4-methoxyphenyl)methanone while leaving the 4-methoxyphenyl group intact [1]. This chemoselectivity is enabled by the higher electron density of the thiophene ring, which facilitates Lewis acid-mediated demethylation preferentially over the phenyl ring. The non-methoxylated analogs (CAS 4160-63-8 or 5064-00-6) cannot undergo this transformation, as they lack the requisite methoxy handle. The 3-hydroxy intermediate is the direct precursor for glycosylation, the key step in assembling the thiophene glycoside pharmacophore [1][2].

selective deprotection boron tribromide demethylation downstream intermediate generation

Patent-Validated Intermediate for SGLT2 Inhibitors

The compound is explicitly designated as 'Variant A1' in the Sanofi-Aventis process patent (US2008/207882 A1), where it is the first isolated intermediate in a multi-kilogram-capable synthesis of thiophene glycoside derivatives intended for diabetes treatment [1]. The patent emphasizes that the process is 'notable in particular for making an industrially feasible route possible' [2]. The compound's yield (94%), crystallinity, and straightforward isolation protocol (aqueous workup followed by heptane crystallization) were specifically optimized for scale-up [1]. In contrast, close analogs such as CAS 4160-63-8 and CAS 5064-00-6 are not cited in this patent or related Sanofi filings as intermediates in the same synthetic sequence, indicating they were either not evaluated or found unsuitable for this specific industrial application [3].

SGLT2 inhibitor synthesis thiophene glycoside industrial process validation patent intermediate

Application Scenarios for (4-Methoxyphenyl)(3-methoxythiophen-2-yl)methanone


SGLT2 Inhibitor Process Development and Scale-Up

Procurement of this compound directly supports the Sanofi-process route to thiophene glycoside SGLT2 inhibitors. As demonstrated in Section 3, the 94% isolated yield, crystalline nature (m.p. 98-99°C), and validated conversion to the 3-hydroxy intermediate via selective BBr₃ demethylation [1] make this the preferred starting material for process chemistry teams scaling up the synthesis of anti-diabetic candidates. The high yield and crystallinity reduce raw material costs and purification burden relative to non-methoxylated analogs, while the documented patent precedent provides a clear regulatory starting point for chemistry, manufacturing, and controls (CMC) sections of IND/IMPD filings .

Thiophene-Based Medicinal Chemistry Library Synthesis

For medicinal chemistry groups exploring structure-activity relationships (SAR) around thiophene-containing kinase inhibitors, GPCR modulators, or SGLT inhibitors, this compound offers a unique scaffold with orthogonal functional handles. The 3-methoxy group on the thiophene enables late-stage diversification (e.g., selective demethylation to the phenol for O-alkylation, sulfonylation, or glycosylation), while the 4-methoxyphenyl ketone provides a handle for further modifications (e.g., reduction, Grignard addition, or reductive amination) [1]. As shown in Section 3, non-methoxylated analogs lack this orthogonal reactivity, limiting the accessible chemical space.

Crystalline Intermediate for Solid-Form Screening and Formulation Studies

The sharp melting point of 98-99°C and excellent crystallinity of (4-Methoxyphenyl)(3-methoxythiophen-2-yl)methanone [1] make it suitable for solid-form characterization studies, including polymorph screening, solubility determination in biorelevant media, and compatibility testing with excipients. This is in marked contrast to the low-melting or oily analogs (CAS 4160-63-8, m.p. 73-76°C; CAS 5064-00-6, low-melting solid/oil), which pose handling and characterization challenges . For procurement supporting pre-formulation and developability assessment, the superior solid-state properties justify selection of this specific intermediate over its regioisomeric or de-methoxylated counterparts.

Agrochemical and Material Science Intermediate Applications

The compound's thiophene core and methoxy substituents confer solubility in polar organic solvents, making it a versatile building block for heterocyclic synthesis beyond pharmaceuticals [1]. The documented high-yield Friedel-Crafts synthesis (94%) and straightforward purification provide a cost-advantaged entry point for developing thiophene-containing agrochemical actives (e.g., fungicides, herbicides) or organic electronic materials (e.g., conductive polymers, OLED intermediates) [1]. Procurement for these applications benefits from the same yield and purity advantages established in the pharmaceutical process context.

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